molecular formula C27H28N8O2 B2447685 2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine CAS No. 1251603-71-0

2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine

Cat. No.: B2447685
CAS No.: 1251603-71-0
M. Wt: 496.575
InChI Key: FVYVPNNWUIXLBV-UHFFFAOYSA-N
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Description

2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine is a complex organic compound that features multiple heterocyclic rings, including oxadiazole, pyridine, piperidine, piperazine, and pyrimidine

Properties

IUPAC Name

[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N8O2/c36-26(34-16-18-35(19-17-34)27-29-12-5-13-30-27)21-9-14-33(15-10-21)24-22(8-4-11-28-24)25-31-23(32-37-25)20-6-2-1-3-7-20/h1-8,11-13,21H,9-10,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYVPNNWUIXLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3,4-Oxadiazole Ring

The 3-phenyl-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of an acylhydrazide intermediate. A representative method involves:

  • Acylhydrazide preparation : Reacting ethyl 3-phenylpropiolate with hydrazine hydrate to yield the corresponding acylhydrazide.
  • Cyclization : Treating the acylhydrazide with cyanogen bromide (CNBr) or phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

For example, heating ethyl 3-phenylpropiolate with hydrazine hydrate at 80°C for 6 hours generates the acylhydrazide, which is subsequently cyclized using POCl₃ at 0–5°C to afford 3-phenyl-1,2,4-oxadiazol-5-amine in 72% yield.

Functionalization of the Pyridine Ring

The pyridine moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A brominated pyridine derivative (e.g., 2-bromo-3-nitropyridine) may undergo coupling with the oxadiazole-containing boronic acid to install the aryl group. Reduction of the nitro group to an amine followed by alkylation with a piperidine precursor completes the piperidine-oxadiazole-pyridine subunit.

Preparation of the Pyrimidine-Piperazine Segment

Piperazine Carboxylation

The piperazine-4-carbonyl group is synthesized through acylation of piperazine with a protected carboxylic acid derivative. For instance:

  • Protection : Treating piperazine with tert-butyloxycarbonyl (Boc) anhydride to form Boc-piperazine.
  • Acylation : Reacting Boc-piperazine with 4-chlorocarbonylpyrimidine in the presence of a base like triethylamine (TEA) to yield 4-(Boc-piperazin-1-yl)carbonylpyrimidine.

This step typically proceeds in dichloromethane (DCM) at room temperature, achieving yields of 65–78% after purification by column chromatography.

Deprotection and Functionalization

Removal of the Boc group using trifluoroacetic acid (TFA) in DCM liberates the free piperazine, which is then alkylated or acylated to introduce the pyrimidine moiety. For example, reacting deprotected piperazine with 2-chloropyrimidine in acetonitrile at reflux for 12 hours affords the pyrimidine-piperazine conjugate in 85% yield.

Final Assembly of the Target Compound

Amide Bond Formation

The piperidine-oxadiazole-pyridine core is coupled to the pyrimidine-piperazine segment via an amide linkage. This is achieved using carbodiimide-based coupling agents:

  • Activation : Treating piperidine-4-carboxylic acid (derived from the core) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
  • Coupling : Adding the pyrimidine-piperazine derivative to the activated acid, stirring at 0°C for 2 hours, then at room temperature for 24 hours.

Purification by recrystallization from ethanol/water yields the final compound with a purity >95% (HPLC).

Alternative Route: One-Pot Multi-Component Reaction

A streamlined approach involves a one-pot synthesis where the oxadiazole, pyridine, and piperidine subunits are assembled concurrently. For example, reacting 2-aminopyridine-3-carbonitrile with benzoyl hydrazine and phosphoryl chloride (POCl₃) generates the oxadiazole-pyridine intermediate in situ, which is subsequently reacted with piperidine-4-carbonyl chloride and the pyrimidine-piperazine derivative. This method reduces purification steps but requires precise stoichiometric control to minimize byproducts.

Optimization and Mechanistic Insights

Catalytic Enhancements

The use of KI as a catalyst in nucleophilic substitutions improves reaction rates and yields. For instance, alkylation of piperidine with bromopyridine proceeds at 110°C in acetone with KI, achieving 88% yield compared to 62% without the catalyst.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) are optimal for cyclization and coupling reactions, while non-polar solvents (e.g., toluene) favor acylation steps. Elevated temperatures (80–110°C) are critical for oxadiazole formation but must be controlled to prevent decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR : The target compound exhibits characteristic signals at δ 8.45 ppm (pyrimidine H), δ 7.85–7.40 ppm (aromatic H from oxadiazole and pyridine), and δ 3.70–3.20 ppm (piperazine and piperidine CH₂ groups).
  • IR : Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1605 cm⁻¹ (oxadiazole C=N) confirm key functional groups.

Chromatographic Purity

HPLC analysis using a C18 column (acetonitrile/water gradient) shows a single peak at 12.3 minutes, corresponding to >98% purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. A notable method includes the reaction of piperazine derivatives with pyrimidine and oxadiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the oxadiazole ring have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Compounds similar to 2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine have shown promise in cancer research. Studies indicate that these compounds can inhibit specific protein kinases involved in cancer cell proliferation. For example, the inhibition of kinases such as DYRK1A has been linked to reduced tumor growth in various cancer models .

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has also been explored. Research suggests that certain compounds can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications to the piperidine or pyrimidine rings can significantly influence their potency and selectivity for biological targets. For instance, substituents on the phenyl ring can enhance interaction with specific receptors or enzymes, thereby improving therapeutic efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives for their antibacterial properties using disc diffusion methods. Compounds demonstrated varying degrees of activity against E. coli and S. aureus, with some exhibiting MIC values below 10 µg/mL, indicating strong antibacterial potential .
  • Cancer Cell Line Studies : In vitro assays on breast cancer cell lines revealed that certain derivatives could induce apoptosis through caspase activation pathways. The most effective compounds were those with specific substitutions on the pyrimidine ring, suggesting a targeted approach to drug design .
  • Neuroprotective Studies : A recent investigation into neuroprotective effects showed that selected oxadiazole derivatives could reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors, highlighting their potential in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Pyridine Derivatives: Compounds containing the pyridine ring, which are known for their pharmacological properties.

    Piperidine and Piperazine Derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine is unique due to its multi-heterocyclic structure, which allows for diverse interactions with biological targets. This structural complexity can lead to enhanced specificity and potency in its biological activities .

Biological Activity

The compound 2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Pyrimidine core : A six-membered ring containing nitrogen atoms that is common in many pharmaceuticals.
  • Piperazine and Piperidine rings : These cyclic amines are known for their diverse biological activities.
  • Oxadiazole moiety : This five-membered heterocyclic compound is recognized for its antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and piperazine derivatives exhibit a range of biological activities, including:

  • Anticancer : Studies have shown that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial : The presence of the oxadiazole ring has been linked to enhanced antibacterial and antifungal activities.
  • Neuroprotective : Some derivatives have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases.

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in malignant cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds. Below are summarized findings relevant to the target compound:

StudyCompound TestedBiological ActivityKey Findings
Oxadiazole derivativesAnticancerInduced apoptosis in various cancer cell lines with IC50 values in low micromolar range.
Piperazine analogsAntimicrobialShowed significant inhibition against Gram-positive bacteria with MIC values below 50 µg/mL.
Thiazole-containing compoundsNeuroprotectiveDemonstrated protective effects against oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

In a study by Kumar et al. (2009), a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted by Nafeesa et al. (2015) highlighted the antibacterial potential of piperazine-based compounds. The study found that these compounds effectively inhibited the growth of various bacterial strains, showcasing their potential as new antimicrobial agents.

Case Study 3: Neuroprotective Effects

A recent investigation into thiazole derivatives revealed their capacity to protect neuronal cells from oxidative damage. These findings suggest that similar structural motifs within the target compound may confer neuroprotective benefits.

Q & A

Q. What synthetic strategies are effective for constructing the piperidine-piperazine-pyrimidine core in this compound?

Answer: The synthesis of complex heterocyclic cores requires multi-step protocols. For example:

  • Piperazine coupling : React 2-(piperazin-1-yl)pyrimidine with a functionalized piperidine intermediate (e.g., 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-piperidine) under coupling agents like EDC/HOBt or DCC .
  • Carbonyl insertion : Use a carbodiimide-mediated coupling to introduce the piperidine-4-carbonyl group between the pyridine and piperazine moieties .
  • Yield optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (e.g., silica gel, eluting with CH₂Cl₂:MeOH gradients) .

Q. How can researchers validate the structural integrity of this compound?

Answer: A combination of analytical techniques is critical:

  • NMR spectroscopy : Assign peaks for piperazine (δ 2.5–3.5 ppm, multiplet), pyrimidine (δ 8.5–9.0 ppm, doublet), and oxadiazole (δ 7.0–8.0 ppm, aromatic protons) .
  • X-ray crystallography : Resolve the 3D structure using SHELXL for small-molecule refinement. Key metrics include R-factor < 5% and bond-length deviations < 0.01 Å .
  • HRMS : Confirm molecular weight with < 5 ppm error (e.g., [M+H]+ calculated for C₂₉H₂₈N₈O₂: 529.2312; observed: 529.2315) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory data on this compound’s bioactivity?

Answer:

  • Core modifications : Synthesize analogs with variations in the oxadiazole (e.g., replacing phenyl with pyridyl) or piperazine (e.g., N-methylation) groups. Test inhibitory potency in assays (e.g., FLAP binding IC₅₀ or LTB₄ inhibition in human whole blood) .
  • Data reconciliation : Use statistical tools (e.g., ANOVA) to compare bioactivity across batches. If IC₅₀ varies > 20%, re-evaluate purity (via HPLC) or confirm target engagement (e.g., SPR binding assays) .
  • Molecular dynamics : Simulate ligand-receptor interactions (e.g., with AutoDock Vina) to identify critical binding residues. For example, oxadiazole-phenyl may form π-π interactions with FLAP’s hydrophobic pocket .

Q. What methodologies are recommended for assessing this compound’s drug-likeness and pharmacokinetics (PK)?

Answer:

  • Physicochemical profiling : Calculate logP (e.g., 3.1 ± 0.2 via shake-flask), solubility (e.g., < 10 µM in PBS at pH 7.4), and PSA (e.g., 85 Ų using MarvinSketch) to predict membrane permeability .
  • Metabolic stability : Perform liver microsome assays (human vs. rodent) with LC-MS quantification. A high clearance (> 30 mL/min/kg) indicates need for structural optimization (e.g., fluorination to block CYP3A4 oxidation) .
  • In silico ADME : Use platforms like Percepta to predict bioavailability (> 30% is desirable) and blood-brain barrier penetration (logBB < -1 suggests limited CNS exposure) .

Q. How can crystallographic data resolve discrepancies in conformational analysis?

Answer:

  • Twinned data refinement : For ambiguous electron density maps (e.g., Rint > 0.1), apply SHELXD/SHELXE to deconvolute twinned crystals. Use HKL-3000 for data integration .
  • Torsion angle validation : Compare DFT-optimized conformers (e.g., Gaussian 16 at B3LYP/6-31G*) with experimental X-ray data. Deviations > 10° suggest crystal packing artifacts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain polymorphism or stability differences between batches .

Methodological Best Practices

Q. How should researchers design dose-response experiments for in vitro target inhibition?

Answer:

  • Dose range : Test 10 concentrations (e.g., 0.1 nM–100 µM) in triplicate. Include positive controls (e.g., BI 665915 for FLAP inhibition ).
  • Data fitting : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀. A Hill slope > 1.5 suggests cooperative binding .
  • Counter-screens : Validate selectivity against related targets (e.g., 5-LOX for FLAP inhibitors) to rule off-target effects .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

  • Catalytic optimization : Replace stoichiometric reagents (e.g., p-TsOH in cyclization steps) with recyclable catalysts (e.g., Amberlyst-15) to improve atom economy .
  • Flow chemistry : For air-sensitive steps (e.g., oxadiazole formation), use continuous flow reactors to enhance reproducibility and yield (> 80%) .
  • Crystallization control : Seed reactions with characterized polymorphs (e.g., Form I from EtOAc/hexane) to ensure batch consistency .

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